Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide: is a chemical compound with a complex structure that includes a pyridine ring, a sulfonyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then oxidized using an oxidizing agent like hydrogen peroxide to obtain the 1-oxide form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding sulfoxide or sulfide forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide
- Pyridine, 2-[[2-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide
Uniqueness
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
60264-49-5 |
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Molecular Formula |
C14H15NO5S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO5S/c1-19-12-6-7-13(20-2)11(9-12)10-21(17,18)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3 |
InChI Key |
DXQKKYLDIGQCBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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